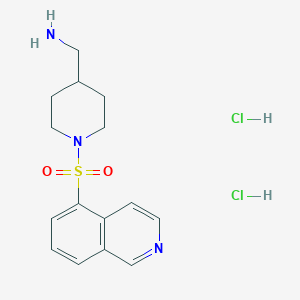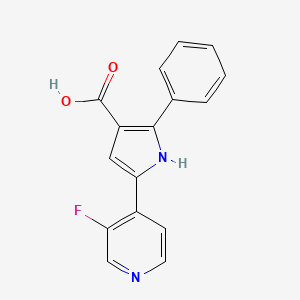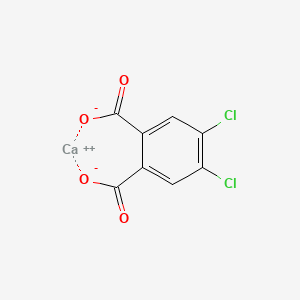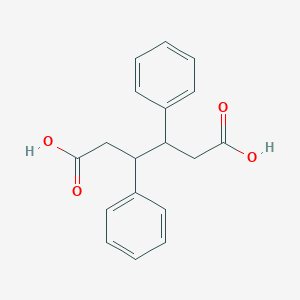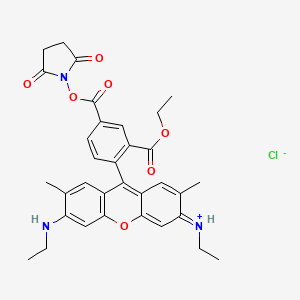![molecular formula C18H22Cl2N2O B13782705 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol CAS No. 63979-56-6](/img/structure/B13782705.png)
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes two chloroethyl groups attached to an aniline moiety, further connected to a dimethylphenol group. Its molecular formula is C16H20Cl2N2O, and it has a molecular weight of approximately 331.25 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with 2,6-dimethylphenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is carried out at elevated temperatures and may require purification steps like recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol involves the formation of reactive intermediates that can interact with biological macromolecules. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(2-chloroethyl)amino]benzaldehyde: Similar structure but lacks the dimethylphenol group.
Melphalan: Contains a similar bis(2-chloroethyl)amino group but is attached to a different aromatic ring.
Chlorambucil: Another compound with bis(2-chloroethyl)amino groups but with a different overall structure.
Uniqueness
4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
63979-56-6 |
|---|---|
Formule moléculaire |
C18H22Cl2N2O |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-[4-[bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H22Cl2N2O/c1-13-11-16(12-14(2)18(13)23)21-15-3-5-17(6-4-15)22(9-7-19)10-8-20/h3-6,11-12,21,23H,7-10H2,1-2H3 |
Clé InChI |
OYZRSIFCXNQYLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)NC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


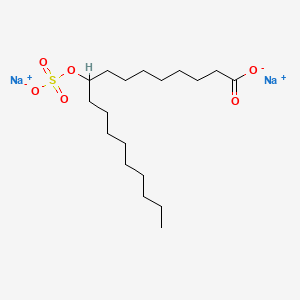


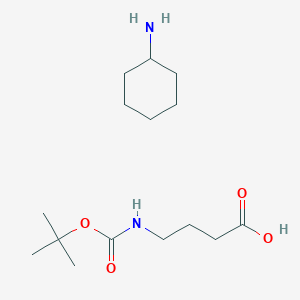
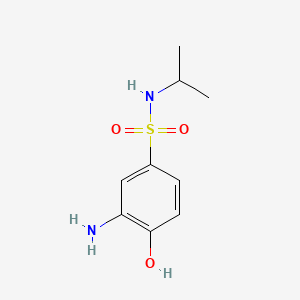
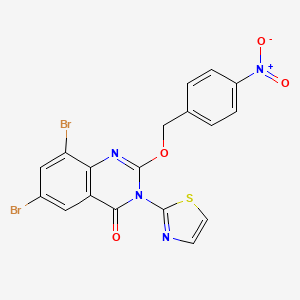
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
